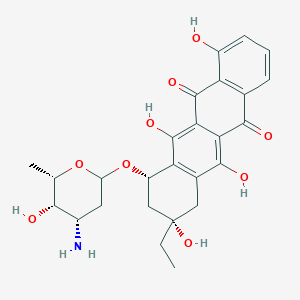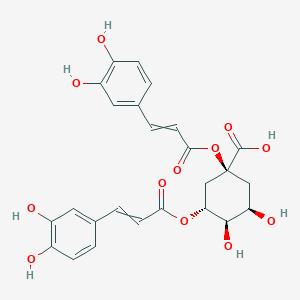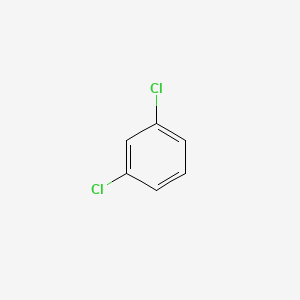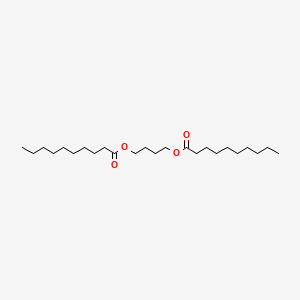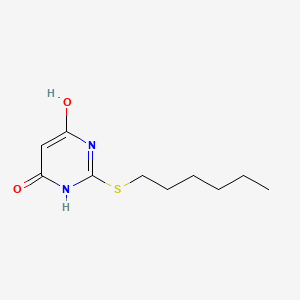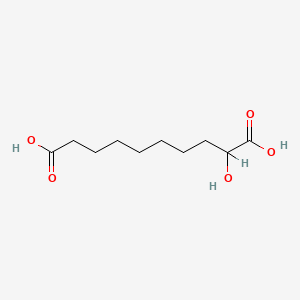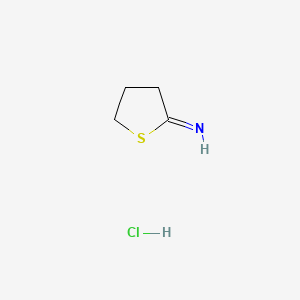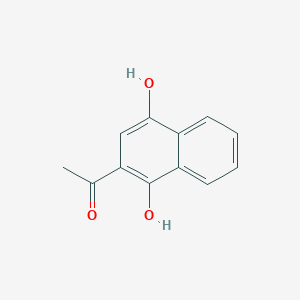
4-P-Pdot
Vue d'ensemble
Description
4-P-Pdot, also known as 4-Phenyl-2-propionamidotetralin, is a selective antagonist for the MT2 melatonin receptor . The compound is synthetic and solid in form .
Molecular Structure Analysis
The molecular formula of 4-P-Pdot is C19H21NO . Its molecular weight is 279.38 . The InChI key for 4-P-Pdot is RCYLUNPFECYGDW-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4-P-Pdot is a solid compound . It is soluble in ethanol and DMSO up to 100 mM . The compound has a molecular weight of 279.38 .
Applications De Recherche Scientifique
Industrial Applications
Poly(3,4-ethylenedioxythiophene) (PEDOT), which is also known as 4-P-Pdot, has been widely used in various industrial applications due to its satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties .
Biomedical Applications
PEDOT has also found extensive use in the biomedical field. Its biocompatibility and transparency make it an ideal material for various biomedical applications .
Biosensors
Conducting polymers like PEDOT have been used to make various composites for applications such as biosensors . These biosensors can be used for detecting a wide range of biological materials, providing critical data for medical and biological research.
Drug Delivery
PEDOT has been used in drug delivery systems . The conducting polymers can be used to create a controlled release system, ensuring that drugs are delivered to the right place at the right time.
Energy Storage
PEDOT and its nanocomposites have been extensively studied for their potential in energy storage . The stable conductivity, colloidal processability, and rich assembly behavior of PEDOT make it a promising material for energy storage devices.
Organic Electronics
PEDOT:PSS and its hybrid composites with metal/metal oxide nanoparticles, insulating polymers, carbon materials, and others have been extensively studied and applied widely in organic electronics .
Mécanisme D'action
Target of Action
4-P-Pdot is a potent, selective, and affinity Melatonin receptor (MT2) antagonist . It is >300-fold more selective for MT2 than MT1 . The MT2 melatonin receptor is the primary target of 4-P-Pdot . Melatonin receptors play a crucial role in maintaining the circadian rhythm and have various other physiological effects.
Mode of Action
4-P-Pdot interacts with the MT2 melatonin receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by melatonin. This interaction results in the inhibition of the physiological effects mediated by melatonin.
Biochemical Pathways
The antagonistic action of 4-P-Pdot on the MT2 melatonin receptor affects several biochemical pathways. It counteracts melatonin-mediated antioxidant effects, including the Glutathione (GSH/GSSG ratio), phospho-ERK, Nrf2 nuclear translocation, and Nrf2 DNA-binding activity .
Pharmacokinetics
It is soluble in dmso and ethanol , which suggests it could be administered orally or intravenously. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The antagonistic action of 4-P-Pdot on the MT2 melatonin receptor leads to significant molecular and cellular effects. It counteracts the antioxidant effects mediated by melatonin, affecting the GSH/GSSG ratio, phospho-ERK, Nrf2 nuclear translocation, and Nrf2 DNA-binding activity . This can have implications in various physiological processes where melatonin plays a role.
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYLUNPFECYGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-P-Pdot | |
CAS RN |
134865-74-0 | |
| Record name | 4-P-PDOT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134865-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 134865-74-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 4-P-PDOT?
A1: 4-P-PDOT acts as a selective antagonist of the melatonin MT2 receptor. [] This means it binds to the MT2 receptor and blocks the actions of melatonin, the natural ligand for this receptor. [, , , , , ]
Q2: What are the downstream effects of 4-P-PDOT binding to the MT2 receptor?
A2: The downstream effects are diverse and depend on the specific cell type and physiological context. For example, 4-P-PDOT can block melatonin-induced inhibition of:
- Vasopressin secretion from the rat hypothalamo-neurohypophysial system. []
- Oxytocin secretion from the rat hypothalamo-neurohypophysial system. []
- Cumulus expansion in porcine cumulus-oocyte complexes. []
- Apoptosis in H9c2 cells subjected to anoxia/reoxygenation injury. []
Q3: Does 4-P-PDOT interact with other melatonin receptor subtypes?
A3: While 4-P-PDOT exhibits selectivity for MT2 receptors, studies have shown that at higher concentrations, it may also interact with the MT1 receptor subtype. [, , , , ] This highlights the importance of considering concentration-dependent effects when interpreting experimental results.
Q4: What is the molecular formula and weight of 4-P-PDOT?
A4: The molecular formula of 4-P-PDOT is C19H21NO, and its molecular weight is 279.38 g/mol. []
Q5: Is there information available on the spectroscopic data of 4-P-PDOT?
A5: While the provided research doesn't delve into specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) have been employed to analyze its structure and conformational dynamics. [] Further investigation into spectroscopic databases may reveal more detailed information.
Q6: How do modifications to the 4-P-PDOT structure influence its activity?
A6: Introducing specific chemical groups can alter 4-P-PDOT's binding affinity and selectivity:
- 8-Methoxy group: Increases the binding affinity for both MT1 and MT2 receptors. This group can be substituted with bromine for similar effects. []
- Cis vs. Trans isomers: Conformational analysis suggests the (2S,4S)-cis isomer better fulfills pharmacophore requirements for melatonin receptor agonists compared to the (2R,4S)-trans isomer. []
Q7: Can you elaborate on the pharmacophore model for 4-P-PDOT and related compounds?
A7: Researchers have developed pharmacophore models to understand the structural features essential for binding to melatonin receptors. These models suggest that both agonists and MT2-selective antagonists might share a similar arrangement of key pharmacophoric elements. [, ]
Q8: What in vitro models have been used to investigate the effects of 4-P-PDOT?
A8: Researchers have employed various in vitro systems:
- Isolated tissue explants: Rat hypothalamo-neurohypophysial explants for studying hormone secretion. [, ]
- Primary cell cultures: Bovine granulosa cells for investigating hormone secretion and gene expression. []
- Cell lines: Porcine and human cell lines to examine the effects of 4-P-PDOT on cell proliferation, differentiation, and signaling pathways. [, , , , , , , , ]
Q9: Has 4-P-PDOT been tested in in vivo models?
A9: Yes, 4-P-PDOT has been administered to animals in several studies:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




